molecular formula C19H24N4O2 B5254625 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5254625
M. Wt: 340.4 g/mol
InChI Key: CNKAKPAUMVZION-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core structure contributes to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s structure, particularly its pyrazolo[1,5-a]pyrimidin-7-amine moiety .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine at different dosages in animal models are not well studied. Similar compounds have been observed to have threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been observed to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Similar compounds have been observed to interact with various transporters or binding proteins, and to affect their localization or accumulation .

Subcellular Localization

Similar compounds have been observed to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable base, followed by cyclization with a propylamine derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 2-(7-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine

Uniqueness

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the propylamine group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-6-9-20-17-10-12(2)21-19-13(3)18(22-23(17)19)14-7-8-15(24-4)16(11-14)25-5/h7-8,10-11,20H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKAKPAUMVZION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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